molecular formula C8H18Cl2F2N2O2 B8195042 rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis

rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis

Cat. No.: B8195042
M. Wt: 283.14 g/mol
InChI Key: ZHDBRVNRMRNDEZ-SXRSNYEQSA-N
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Description

rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis: is a chiral compound that belongs to the class of oxolanes. It is characterized by the presence of a fluorine atom at the fourth position and an amine group at the third position of the oxolane ring. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxolane derivative.

    Fluorination: Introduction of the fluorine atom at the fourth position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Resolution of Enantiomers: The racemic mixture can be resolved into its individual enantiomers using chiral resolution techniques, such as chromatography or crystallization with chiral auxiliaries.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated oxolane derivatives.

    Substitution: Formation of substituted oxolane derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in stereochemical studies due to its chiral nature.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(3R,4R)-4-aminooxolan-3-yl]methanol hydrochloride, cis
  • rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride, cis
  • rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis

Comparison:

  • Structural Differences: The presence of different substituents (e.g., fluorine, methoxycarbonyl, propan-2-yl) distinguishes these compounds.
  • Chemical Properties: Variations in solubility, reactivity, and stability.
  • Biological Activity: Differences in binding affinity, selectivity, and pharmacological effects.

rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis stands out due to its unique combination of a fluorine atom and an amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4S)-4-fluorooxolan-3-amine;(3R,4R)-4-fluorooxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8FNO.2ClH/c2*5-3-1-7-2-4(3)6;;/h2*3-4H,1-2,6H2;2*1H/t2*3-,4+;;/m10../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDBRVNRMRNDEZ-SXRSNYEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N.C1C(C(CO1)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)N.C1[C@@H]([C@@H](CO1)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2F2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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